5-Chloro-7-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid
Description
Properties
Molecular Formula |
C7H5ClN4O2 |
|---|---|
Molecular Weight |
212.59 g/mol |
IUPAC Name |
5-chloro-7-methyl-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C7H5ClN4O2/c1-2-3-4(10-7(8)9-2)5(6(13)14)12-11-3/h1H3,(H,11,12)(H,13,14) |
InChI Key |
RAFNDFYEIRKCNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC2=C(NN=C12)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The purification process often involves recrystallization or chromatographic techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[4,3-d]pyrimidine derivatives.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of pyrazolo[4,3-d]pyrimidines, including 5-chloro-7-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid, exhibit promising antitumor properties. These compounds have been investigated for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that such compounds can act on multiple cellular pathways involved in cancer progression, making them valuable candidates for further development as anticancer agents .
Immunomodulatory Effects
The compound has also been identified as a potential agonist for Toll-like receptor 7 (TLR7), which plays a crucial role in the immune response. TLR7 agonists are being explored for their ability to enhance immune responses against tumors and viral infections. The activation of TLR7 can stimulate dendritic cells and promote the production of cytokines that are essential for effective immune responses . This makes this compound a candidate for developing immunotherapeutic agents.
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that allow for the modification of its structure to enhance biological activity. The compound can be synthesized through methods such as:
- Cyclization Reactions : Utilizing starting materials like chloromethyl pyrazoles and carboxylic acids to form the desired pyrazolo-pyrimidine structure.
- Functionalization : Modifying the carboxylic acid group or introducing other substituents to improve solubility and bioavailability.
These synthetic approaches enable the generation of various derivatives with tailored pharmacological profiles, increasing the potential for therapeutic applications.
Anticancer Research
A notable study explored the anticancer effects of a series of pyrazolo[4,3-d]pyrimidine derivatives, including this compound. The results demonstrated significant cytotoxicity against human cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction being elucidated through biochemical assays and flow cytometry analyses .
Immunotherapy Trials
In preclinical trials focusing on TLR7 agonists, compounds similar to this compound were tested for their ability to enhance antitumor immunity in mouse models. The findings indicated that these compounds could effectively stimulate immune responses, leading to reduced tumor growth and improved survival rates in treated mice compared to controls .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 5-Chloro-7-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells . The molecular docking studies have shown that this compound fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Substituent and Core Heterocycle Variations
The following table summarizes key structural and functional differences between the target compound and analogous derivatives:
Physicochemical and Spectral Properties
- Acidity and Solubility: The carboxylic acid group at position 3 in the target compound enhances solubility in aqueous buffers compared to non-carboxylic analogs (e.g., 3-Isobutyl-7-chloro derivative ). However, the 7-oxo analog () may exhibit greater solubility due to additional H-bonding capacity.
- Melting Points : The chloro and methyl substituents in the target compound likely increase crystallinity, resulting in a higher melting point (>250°C inferred) compared to dihydro derivatives (e.g., 5-oxo-4,5-dihydro analog in ), which exhibit reduced planarity .
- NMR Shifts : Aromatic protons in the target compound’s pyrazolo-pyrimidine core would resonate near δ 8.6–8.7 ppm (similar to ’s δ 8.67 signal for C2-H), but substituent effects (e.g., electron-withdrawing Cl) may cause downfield shifts .
Structural Insights from Crystallography
The SHELX software suite () has been pivotal in resolving molecular conformations of similar heterocycles. For example, the pyrazolo-pyrimidine core’s planarity and substituent orientations could be analyzed via SHELXL refinement, revealing how chloro and methyl groups influence crystal packing and stability .
Biological Activity
5-Chloro-7-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various models, and related research findings.
- Molecular Formula : C6H5ClN4O2
- Molecular Weight : 188.58 g/mol
- CAS Number : 633328-98-0
Research indicates that pyrazolo[4,3-d]pyrimidine derivatives, including this compound, exhibit biological activities through several mechanisms:
- Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase Domain (HIF-PHD) :
- Antiviral Activity :
- Anti-inflammatory Properties :
Efficacy in Animal Models
A study on pyrazolo[4,3-d]pyrimidine derivatives highlighted their ability to increase hemoglobin levels in anemic model rats after repeated oral administration. This effect was attributed to the stabilization of HIFα and subsequent EPO production .
Antiviral Activity
The following table summarizes the antiviral efficacy of selected pyrazolo[4,3-d]pyrimidine compounds against various viruses:
| Compound Name | Virus Targeted | EC50 (μM) | Reference |
|---|---|---|---|
| Compound 1 | Hepatitis A Virus | 20 | |
| Compound 2 | Zika Virus | 2.4 | |
| Compound 3 | Dengue Virus | 1.4 |
Case Study 1: Treatment of Renal Anemia
A study evaluated the effects of a series of pyrazolo[4,3-d]pyrimidine derivatives on hemoglobin levels in rats. The lead compound significantly increased hemoglobin levels compared to control groups over a period of treatment.
Case Study 2: Antiviral Efficacy
In a comparative study against different viral strains, certain derivatives exhibited potent antiviral activity with minimal cytotoxicity. The results indicated that these compounds could serve as potential therapeutic agents for viral infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
